molecular formula C13H20N2 B176102 1-(2,5-dimethylbenzyl)piperazine CAS No. 104481-67-6

1-(2,5-dimethylbenzyl)piperazine

Cat. No.: B176102
CAS No.: 104481-67-6
M. Wt: 204.31 g/mol
InChI Key: CFQKZODRQRHNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group substituted with two methyl groups at the 2 and 5 positions, attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Mechanism of Action

While the specific mechanism of action for “1-(2,5-Dimethyl-benzyl)piperazine” is not mentioned in the retrieved papers, piperazine, a related compound, is known to act as a GABA receptor agonist .

Future Directions

The future directions for “1-(2,5-Dimethyl-benzyl)piperazine” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and potential applications in pharmaceuticals .

Preparation Methods

The synthesis of 1-(2,5-dimethylbenzyl)piperazine can be achieved through several routes. One common method involves the reaction of 2,5-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile under reflux conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,5-dimethylbenzyl)piperazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2,5-dimethylbenzyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKZODRQRHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374379
Record name 1-(2,5-Dimethyl-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104481-67-6
Record name 1-(2,5-Dimethyl-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104481-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.